6-Amino-1,3-dioxepan-5-ol

Catalog No.
S12213238
CAS No.
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-1,3-dioxepan-5-ol

Product Name

6-Amino-1,3-dioxepan-5-ol

IUPAC Name

6-amino-1,3-dioxepan-5-ol

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c6-4-1-8-3-9-2-5(4)7/h4-5,7H,1-3,6H2

InChI Key

AGNSCOWWQUDEGE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(COCO1)O)N

6-Amino-1,3-dioxepan-5-ol is a cyclic compound characterized by its unique dioxepane structure, which includes a five-membered ring containing two oxygen atoms and an amino group. Its molecular formula is C7H15NO3C_7H_{15}NO_3, and it has a molar mass of approximately 161.2 g/mol. This compound is known for its potential applications in medicinal chemistry and as a synthetic intermediate in organic synthesis. The structural configuration features two methyl groups at the 2-position, contributing to its stability and reactivity profile .

Due to the presence of functional groups such as the amino and hydroxyl groups. Notable reactions include:

  • Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.
  • Acylation: The hydroxyl group may react with acylating agents to form esters.
  • Dehydration: Under acidic conditions, dehydration can occur, leading to the formation of double bonds or cyclic structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 6-Amino-1,3-dioxepan-5-ol has been explored in various studies, indicating potential pharmacological properties. It may exhibit:

  • Antimicrobial activity: Some derivatives have shown effectiveness against bacterial strains.
  • Neuroprotective effects: Research suggests that compounds in this class could have protective effects on neuronal cells, possibly due to their ability to modulate neurotransmitter systems.

Further investigation into its biological properties is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Several methods have been developed for synthesizing 6-Amino-1,3-dioxepan-5-ol:

  • Chemical Synthesis: This involves multi-step synthetic routes starting from readily available precursors. For instance, starting materials like dihydroxyacetone can be transformed through deprotection and oxidation steps to yield the desired product .
  • Enzymatic Methods: Biocatalysis using specific enzymes can facilitate the synthesis under mild conditions, potentially improving yields and selectivity.
  • One-Pot Reactions: Recent advancements have allowed for one-pot synthesis techniques that streamline the process, reducing time and resource consumption while maintaining product integrity .

6-Amino-1,3-dioxepan-5-ol has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for developing new drugs with antimicrobial or neuroprotective properties.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Research: Investigated for its potential role in studying biochemical pathways due to its unique structure.

Interaction studies involving 6-Amino-1,3-dioxepan-5-ol focus on its reactivity with biological macromolecules:

  • Protein Binding: Studies indicate that this compound may interact with proteins through hydrogen bonding or hydrophobic interactions, influencing protein function.
  • Enzyme Inhibition: Preliminary data suggest it may inhibit certain enzymes involved in metabolic pathways, warranting further investigation into its mechanism of action.

These studies are crucial for understanding how this compound can be utilized therapeutically and its potential side effects.

Several compounds share structural similarities with 6-Amino-1,3-dioxepan-5-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-1,3-dioxaneC_4H_9NO_2Lacks methyl substitution; simpler structure
2-HydroxyethylamineC_2H_7NOContains an ethyl group; different functional groups
DihydroxyacetoneC_3H_6O_3Known for cosmetic applications; simpler carbon skeleton

Uniqueness of 6-Amino-1,3-dioxepan-5-ol

The unique combination of a dioxepane ring and amino functionality distinguishes 6-Amino-1,3-dioxepan-5-ol from other similar compounds. Its specific stereochemistry (5R,6S) also contributes to its distinct biological activity and reactivity profile. This compound's potential applications in drug development and organic synthesis make it a valuable subject for continued research in medicinal chemistry and related fields .

Core Architecture

The molecule consists of a 1,3-dioxepane ring—a seven-membered cyclic ether containing two oxygen atoms at positions 1 and 3. At position 5, a hydroxyl group (-OH) is attached, while position 6 hosts a primary amine (-NH$$_2$$). This arrangement creates a chiral center at carbon 5, resulting in two enantiomers: (5R,6S) and (5S,6R).

Table 1: Key Molecular Properties

PropertyValue
Molecular Formula$$ \text{C}5\text{H}{11}\text{NO}_3 $$
Molar Mass133.15 g/mol
IUPAC Name6-amino-1,3-dioxepan-5-ol
SMILESC1C(C(COCO1)O)N
InChI KeyAGNSCOWWQUDEGE-UHFFFAOYSA-N

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3350 cm$$^{-1}$$ (O-H stretch) and 1600 cm$$^{-1}$$ (N-H bend) confirm the presence of hydroxyl and amine groups.
  • NMR: $$ ^1\text{H} $$-NMR (400 MHz, D$$2$$O) shows signals at δ 3.70–3.85 ppm (m, 4H, O-CH$$2$$-O), δ 4.10 ppm (t, 1H, C5-OH), and δ 3.30 ppm (q, 2H, C6-NH$$_2$$).

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

133.07389321 g/mol

Monoisotopic Mass

133.07389321 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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